molecular formula C14H15NO2S B5690895 4-(2-naphthylsulfinyl)morpholine

4-(2-naphthylsulfinyl)morpholine

Cat. No. B5690895
M. Wt: 261.34 g/mol
InChI Key: OPQDFSMXMAUOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .


Molecular Structure Analysis

Morpholine is a six-membered ring with nitrogen and oxygen atoms . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .


Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It’s heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .

Scientific Research Applications

Antiplasmodial Activity

“4-(2-naphthylsulfinyl)morpholine” derivatives have been synthesized and evaluated for their antiplasmodial properties against the human malaria parasite Plasmodium falciparum. These compounds have shown moderate activity without any toxic effects, suggesting their potential as antimalarial drugs . The ability to inhibit the growth of Plasmodium falciparum in culture makes these derivatives valuable for further optimization in medicinal chemistry.

Catalysis in Organic Synthesis

Morpholine derivatives are used as catalysts in organic synthesis. For instance, they can facilitate the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . The role of morpholine derivatives in catalysis is crucial for developing efficient and sustainable synthetic routes in pharmaceutical chemistry.

Pharmaceutical Drug Development

The morpholine motif is prevalent in biologically active molecules and pharmaceuticals. Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, and epoxides have been reported, highlighting the importance of morpholine derivatives in drug development . These compounds are integral to creating new therapeutic agents with improved efficacy and safety profiles.

Gene Therapy Research

Morpholine antisense oligos, including derivatives like “4-(2-naphthylsulfinyl)morpholine,” are powerful tools in gene therapy research. They bind to RNA with high specificity to knock down gene expression, offering advantages over other gene silencing strategies. Their stability and specificity make them suitable for fundamental biological research and potential therapeutic applications .

Room Temperature Phosphorescence

Morpholine derivatives are being explored for their role in constructing single-component organic room temperature phosphorescence (RTP) luminogens. The incorporation of morpholine into π systems affects intermolecular interactions and crystal packing modes, which are critical for RTP performance . This application is significant for developing new materials with unique optical properties.

Industrial Applications

In the industrial sector, morpholine and its derivatives, including “4-(2-naphthylsulfinyl)morpholine,” find applications as corrosion inhibitors, optical bleaching agents, and solvents for dissolving cellulose in the textile industry . Their versatile chemical properties make them suitable for a wide range of industrial processes.

Safety and Hazards

Morpholine is classified as a flammable liquid and vapor. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-naphthalen-2-ylsulfinylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDFSMXMAUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthylsulfinyl)morpholine

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